Nor-W-18-d4
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Overview
Description
Nor-W-18-d4 is a deuterated form of nor-W-18, which is structurally similar to known analgesics. It is an analytical reference standard used primarily for the quantification of nor-W-18 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nor-W-18-d4 involves the deuteration of nor-W-18The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Nor-W-18-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Nor-W-18-d4 is widely used in scientific research, including:
Chemistry: As an internal standard for the quantification of nor-W-18 in analytical chemistry.
Biology: In studies involving the metabolic pathways and pharmacokinetics of nor-W-18.
Medicine: In forensic toxicology for the detection and quantification of nor-W-18 in biological samples.
Industry: In the development of new analytical methods and quality control processes
Mechanism of Action
The mechanism of action of nor-W-18-d4 is primarily related to its role as an analytical reference standard. It does not exert pharmacological effects but is used to trace and quantify nor-W-18 in various samples. The deuterium atoms in this compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry .
Comparison with Similar Compounds
- Desphenethyl-W-15-d4
- Desphenethyl-W-18-d4
- Nor-W-15-d4
- Nor-W-19-d4
Comparison: Nor-W-18-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Compared to its non-deuterated counterparts, this compound offers improved stability and accuracy in quantification. The presence of deuterium atoms also affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-(2,3,4,5-tetrahydropyridin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKDMGAXVMSQY-UGWFXTGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=NCCCC2)[2H])[2H])Cl)[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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